
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction (XRD). In a similar compound, various intermolecular interactions were found to stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring .Applications De Recherche Scientifique
Chemical Structure and Polymorphism
Studies on the chemical structure of related chromene compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveal insights into their crystalline forms and potential for polymorphism. These structural analyses are fundamental for understanding the physicochemical properties and potential applications of similar chromene derivatives in scientific research. The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom relative to the O atom of the pyran ring are critical for the compound's stability and reactivity (Reis et al., 2013).
Crystal Structure Analysis
The crystal structure analysis of derivatives, such as 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, provides valuable data on the molecular geometry and intramolecular interactions. These studies are crucial for designing compounds with specific properties and applications in areas like materials science and drug design (Inglebert et al., 2014).
Synthesis and Metal Complex Formation
Research into the synthesis of novel organic ligands and their metal complexes, such as those involving copper(II), cobalt(II), and nickel(II), with chromene derivatives, underlines the potential of these compounds in catalysis, material science, and possibly as therapeutic agents. The detailed study of their electrochemical properties further enhances their applicability in various scientific fields (Myannik et al., 2018).
Intermolecular Interactions and Stability
The investigation of intermolecular interactions in antipyrine-like derivatives provides insights into the stability and potential utility of chromene derivatives in forming solid-state materials with specific properties. Understanding these interactions is crucial for the development of new pharmaceuticals and materials (Saeed et al., 2020).
Potential for Bioactive Compound Synthesis
Research on the synthesis and biological evaluation of chromene derivatives emphasizes their potential as bioactive compounds. This highlights the importance of such chemical studies in the discovery and development of new therapeutic agents with antioxidant, antitumor, and other significant biological activities (Kumar et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O6/c1-12-18(20(27)24(23(12)2)14-6-4-3-5-7-14)22-19(26)16-11-13-10-15(25(29)30)8-9-17(13)31-21(16)28/h3-11H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCUXJIUWTDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)


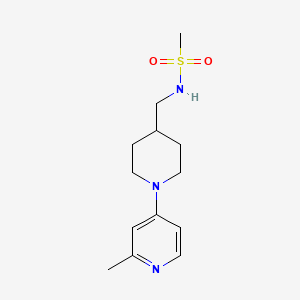
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2760914.png)
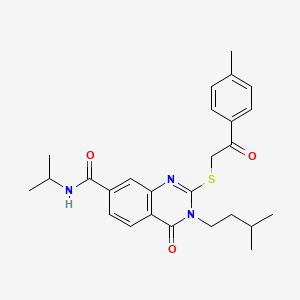
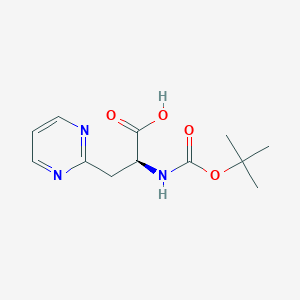

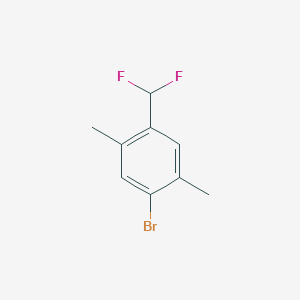
![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2760925.png)
![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)
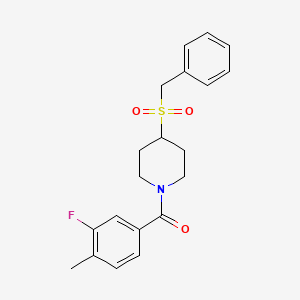
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)